1-(4-Chlorophenyl)-3-(prop-2-yn-1-ylamino)pyrrolidine-2,5-dione
Overview
Description
1-(4-Chlorophenyl)-3-(prop-2-yn-1-ylamino)pyrrolidine-2,5-dione, often abbreviated as CPP-PAD, is a small molecule that has been studied for its potential applications in a variety of scientific research areas. CPP-PAD has been found to have a variety of biochemical and physiological effects, and has been used in lab experiments to study the mechanisms of action of various cellular processes.
Scientific Research Applications
Molecular and Crystal Structure Analysis
One area of research involving derivatives of pyrrolidine-2,5-dione includes the study of their molecular and crystal structures. For instance, a study by Ratajczak-Sitarz et al. (1990) explored the molecular and crystal structure of a similar compound, 3-(4-Chlorophenylthio)-1-(2,4-dinitrophenylamino)-pyrrolidine-2,5-dione. This research contributes to understanding the physical and chemical properties of these compounds, which is essential for their potential applications in various fields (Ratajczak-Sitarz, Kałuski, Ostrowicz, & Bałoniak, 1990).
Reactions with Aromatic Amines
Another study conducted by Armisheva et al. (2011) focused on the reactions of pyrrolidine-2,5-diones with aromatic amines. This research is significant for understanding the chemical reactivity and potential synthesis pathways for compounds like 1-(4-Chlorophenyl)-3-(prop-2-yn-1-ylamino)pyrrolidine-2,5-dione. Such studies are crucial for developing new synthetic methods and compounds in medicinal chemistry (Armisheva, Kornienko, Gein, & Vakhrin, 2011).
Anticonvulsant Properties
Research into the anticonvulsant properties of pyrrolidine-2,5-dione derivatives has been a significant area of investigation. Kamiński et al. (2013) described the synthesis and anticonvulsant properties of N-Mannich bases derived from various pyrrolidine-2,5-diones. This research is vital for the development of new therapeutic agents for conditions like epilepsy (Kamiński, Obniska, Chlebek, Wiklik, & Rzepka, 2013).
Antimicrobial Screening
Studies have also been conducted on the antimicrobial properties of pyrrolidine-2,5-dione derivatives. Jain, Nagda, and Talesara (2006) synthesized novel azaimidoxy compounds, including derivatives of pyrrolidine-2,5-dione, and screened them for antimicrobial activities. This research has implications for developing new antimicrobial agents (Jain, Nagda, & Talesara, 2006).
properties
IUPAC Name |
1-(4-chlorophenyl)-3-(prop-2-ynylamino)pyrrolidine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-2-7-15-11-8-12(17)16(13(11)18)10-5-3-9(14)4-6-10/h1,3-6,11,15H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJVGSHSJPOSCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1CC(=O)N(C1=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(prop-2-yn-1-ylamino)pyrrolidine-2,5-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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